![molecular formula C9H10N4O B064785 1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone CAS No. 160875-14-9](/img/structure/B64785.png)
1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone, also known as BI-78D3, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer treatment. This compound has been shown to have promising effects on the inhibition of cancer cell growth and proliferation, making it a potential candidate for further research and development.
Wirkmechanismus
The mechanism of action of 1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone involves the inhibition of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation. By inhibiting the activity of CK2, 1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone is able to disrupt the signaling pathways that are involved in cancer cell growth and proliferation, leading to the inhibition of cancer cell growth.
Biochemische Und Physiologische Effekte
1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effects on CK2, this compound has been shown to induce the accumulation of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death. 1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone has also been shown to disrupt the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone is its ability to selectively target cancer cells, while leaving normal cells unharmed. This makes it a potential candidate for cancer treatment, as it may be able to avoid many of the side effects associated with traditional chemotherapy. However, one limitation of 1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone is its relatively low solubility, which may make it difficult to administer in certain forms.
List of
Zukünftige Richtungen
1. Investigating the potential of 1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone in combination with other cancer treatments, such as chemotherapy or radiation therapy.
2. Studying the effects of 1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone on other types of cancer, including lung cancer and colon cancer.
3. Developing more efficient methods for synthesizing 1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone, in order to increase its availability for research and development.
4. Investigating the potential of 1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone as a targeted therapy for specific types of cancer, based on the expression of CK2 in cancer cells.
5. Studying the long-term effects of 1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone on normal cells, in order to better understand its potential for use in cancer treatment.
Synthesemethoden
The synthesis of 1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone involves several steps, including the reaction of 2-nitroaniline with hydrazine hydrate to form 2-hydrazinyl-1H-benzo[d]imidazole. This compound is then reacted with acetylacetone to form the final product, 1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone.
Wissenschaftliche Forschungsanwendungen
1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone has been studied extensively for its potential applications in cancer treatment. Research has shown that this compound is able to inhibit the growth and proliferation of cancer cells, particularly in breast cancer and leukemia. In addition, 1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
CAS-Nummer |
160875-14-9 |
|---|---|
Produktname |
1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone |
Molekularformel |
C9H10N4O |
Molekulargewicht |
190.2 g/mol |
IUPAC-Name |
1-(2-hydrazinylbenzimidazol-1-yl)ethanone |
InChI |
InChI=1S/C9H10N4O/c1-6(14)13-8-5-3-2-4-7(8)11-9(13)12-10/h2-5H,10H2,1H3,(H,11,12) |
InChI-Schlüssel |
DPUZVBDKIMOVHA-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C2=CC=CC=C2N=C1NN |
Kanonische SMILES |
CC(=O)N1C2=CC=CC=C2N=C1NN |
Synonyme |
2H-Benzimidazol-2-one,1-acetyl-1,3-dihydro-,2-hydrazone(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




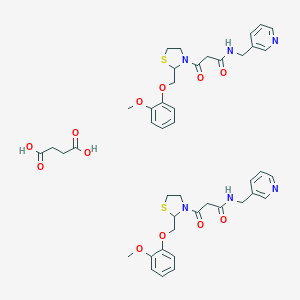
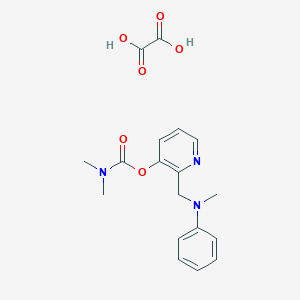
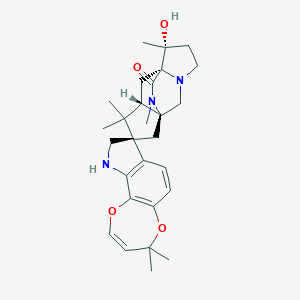
![2-(3-Amino-phenyl)-benzo[h]chromen-4-one](/img/structure/B64733.png)

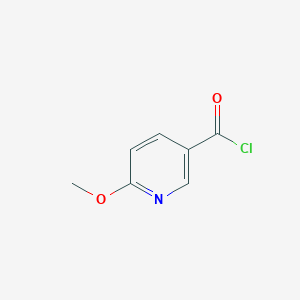
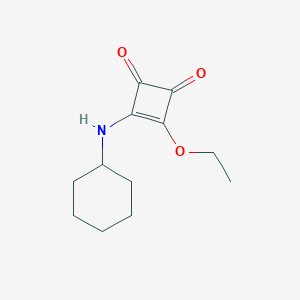

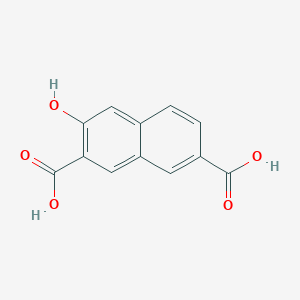
![Furo[3,2-c]pyridine-4-carbonitrile](/img/structure/B64743.png)


